

Application Notes and Protocols for the Synthesis of Dimabefylline

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Compound of Interest

Compound Name: *Dimabefylline*

CAS No.: *1703-48-6*

Cat. No.: *B154724*

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Abstract

Dimabefylline, also known as 7-(p-dimethylaminobenzyl)theophylline, is a derivative of theophylline, a compound widely recognized for its bronchodilator and anti-inflammatory properties. The synthesis of **Dimabefylline** is of significant interest to researchers exploring new therapeutic agents. This document provides detailed application notes and experimental protocols for the chemical synthesis of **Dimabefylline**, based on established methods for the N-alkylation of xanthine derivatives. The primary synthetic route involves the alkylation of theophylline at the N7 position.

Introduction

Theophylline, a methylxanthine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities. The synthesis of N7-substituted theophylline derivatives is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. **Dimabefylline** is one such derivative, incorporating a p-

dimethylaminobenzyl moiety at the 7-position of the theophylline core. This modification is expected to influence its biological activity.

The synthesis of **Dimabefylline** is typically achieved through the nucleophilic substitution reaction between theophylline and a suitable p-dimethylaminobenzyl halide. The reaction is generally carried out in the presence of a base to deprotonate the N7 position of theophylline, thereby activating it for alkylation.

Synthesis Pathway

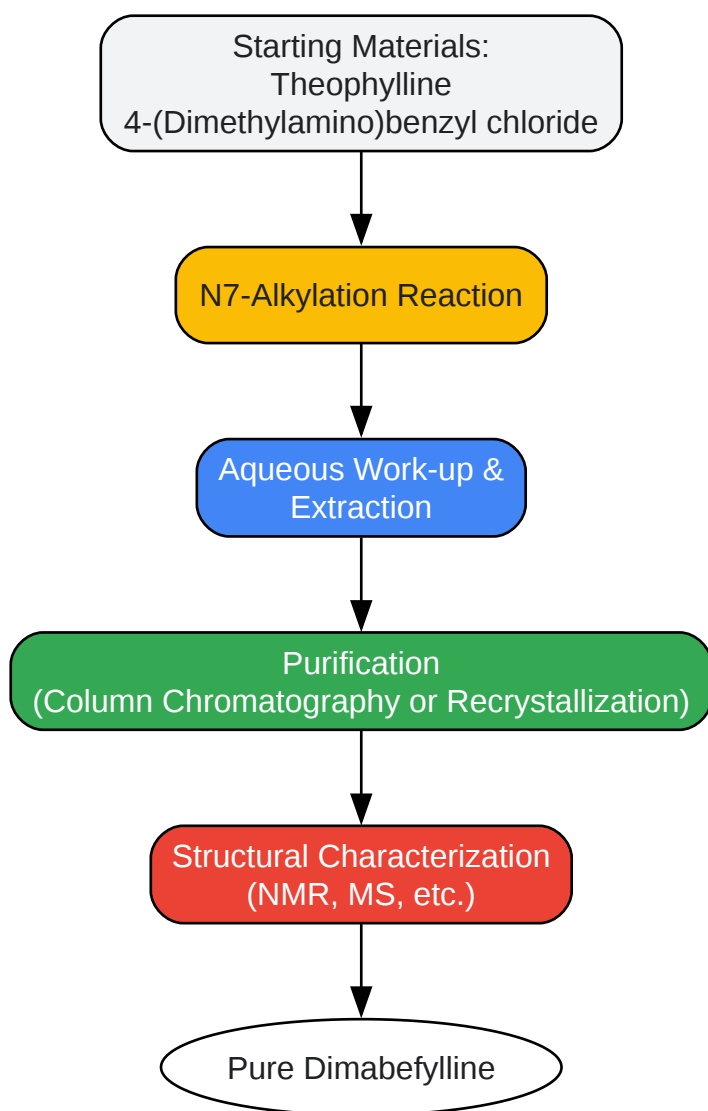
The most common and direct pathway for the synthesis of **Dimabefylline** involves the N7-alkylation of theophylline. The general reaction scheme is presented below:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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